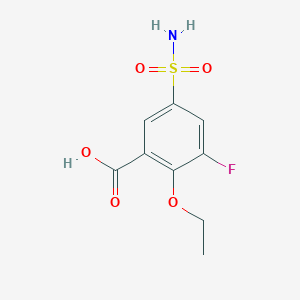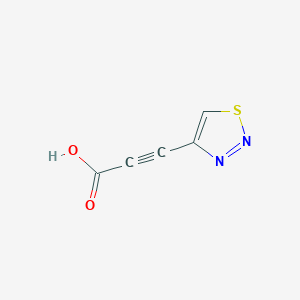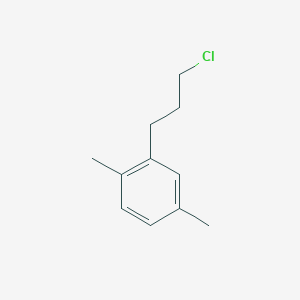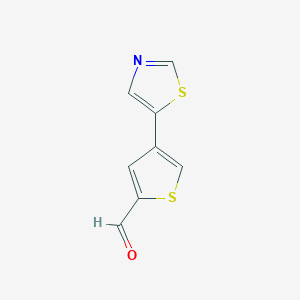![molecular formula C10H16O3 B13165798 1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
1-Oxaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[45]decane-4-carboxylic acid is a chemical compound with the molecular formula C10H14O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene, followed by de-ethoxycarbonylation in DMSO to yield the desired product . Another method involves a Lewis acid-catalyzed Prins/pinacol cascade process, which provides good yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Decarboxylation: This reaction is typically carried out at high temperatures, with the reaction being first-order and homogeneous.
Substitution Reactions: Common reagents include halides and other nucleophiles, often in the presence of catalysts such as Pd(OAc)2–PPh3.
Major Products
Decarboxylation: The major product is a spiro compound with one less carbon atom.
Substitution Reactions: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Oxaspiro[4.5]decane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The compound can act as a substrate for enzymes, participating in metabolic pathways. Its spiro structure allows it to fit into specific enzyme active sites, influencing biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
Uniqueness
1-Oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical properties. This structure allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds may not.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-4-7-13-10(8)5-2-1-3-6-10/h8H,1-7H2,(H,11,12) |
Clave InChI |
IKALNDRCVFQQTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(CCO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)


![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)

![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
